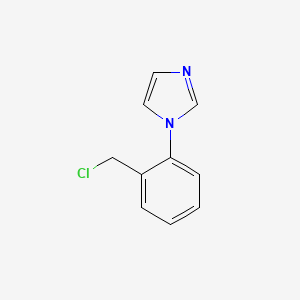

1-(2-(Chloromethyl)phenyl)-1H-imidazole

Description

Structural Significance within Heterocyclic Chemistry

The structural architecture of 1-(2-(Chloromethyl)phenyl)-1H-imidazole is noteworthy for several reasons. The imidazole (B134444) ring itself is an aromatic heterocycle containing two nitrogen atoms, which imparts it with both acidic and basic properties and the ability to coordinate with metals. The presence of a phenyl group attached to one of these nitrogen atoms extends the aromatic system and influences the electron density of the imidazole ring.

The most critical feature of this molecule is the ortho-chloromethyl substituent on the phenyl ring. The chlorine atom, being a good leaving group, makes the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is central to its role in organic synthesis. The spatial relationship between the chloromethyl group and the imidazole ring can also lead to interesting intramolecular interactions and direct the stereochemical outcome of certain reactions.

Role as a Key Intermediate in Organic Synthesis

The primary significance of this compound lies in its function as a versatile intermediate. The reactive chloromethyl group serves as a handle for the introduction of a wide variety of functional groups through nucleophilic substitution reactions. This allows for the elaboration of the molecule and the construction of more complex chemical scaffolds.

Research Findings

Detailed, publicly accessible research findings specifically on this compound are limited. However, based on the general reactivity of similar compounds, we can infer its synthetic utility. The compound's structure suggests it could be synthesized through the N-arylation of imidazole with 1-chloro-2-(chloromethyl)benzene or a related precursor.

The subsequent reactions of this compound would likely involve the substitution of the chloride. The progress of such reactions can be monitored using standard analytical techniques such as thin-layer chromatography (TLC), and the resulting products can be purified by column chromatography. The structural confirmation of any new derivatives would rely on spectroscopic methods.

Data Tables

Due to the limited availability of specific experimental data for this compound in the reviewed scientific literature, the following tables are presented as a template for the types of data that would be essential for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 117296-93-2 |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.65 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Specific spectral data not available in searched sources. Expected signals would include aromatic protons from the phenyl and imidazole rings, and a singlet for the chloromethyl protons. |

| ¹³C NMR | Specific spectral data not available in searched sources. Expected signals would include carbons of the phenyl and imidazole rings, and the chloromethyl carbon. |

| IR Spectroscopy | Specific spectral data not available in searched sources. Expected characteristic peaks would correspond to C-H, C=C, and C-N stretching and bending vibrations of the aromatic rings, and C-Cl stretching. |

| Mass Spectrometry | Specific spectral data not available in searched sources. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. |

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(chloromethyl)phenyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGIPWLHSXOMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560595 | |

| Record name | 1-[2-(Chloromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117296-93-2 | |

| Record name | 1-[2-(Chloromethyl)phenyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117296-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Chloromethyl)phenyl]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Pathways of 1 2 Chloromethyl Phenyl 1h Imidazole

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The benzylic chlorine atom in 1-(2-(chloromethyl)phenyl)-1H-imidazole is readily displaced by a variety of nucleophiles. This high reactivity is attributed to the stabilization of the transition state of the substitution reaction by the adjacent phenyl ring. These reactions are fundamental in constructing new molecules by forming carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

The reaction of chloromethylated heterocyclic compounds with nitrogen-based nucleophiles is a well-established method for forming new carbon-nitrogen bonds. In a manner analogous to other reactive chloromethylated heterocycles, the chloromethyl group of this compound is expected to react readily with primary and secondary amines, as well as with other imidazole (B134444) molecules, to yield the corresponding aminomethyl and imidazolylmethyl derivatives. For instance, the synthesis of 2-aminomethylbenzimidazoles has been successfully achieved through the reaction of 2-chloromethylbenzimidazole with various primary aromatic and heterocyclic amines researchgate.net. Similarly, N-alkylation of substituted imidazoles with reagents like ethyl chloroacetate proceeds efficiently in the presence of a base to form the corresponding ester derivatives derpharmachemica.com.

These substitution reactions typically proceed under basic conditions or with heating to facilitate the displacement of the chloride ion. The resulting products are often key intermediates in the synthesis of biologically active compounds.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles The following table is based on reactions of analogous chloromethylated heterocyclic compounds.

| Nucleophile | Reagent/Conditions | Product Type |

| Primary Aromatic Amine | Reflux | 2-((Arylamino)methyl)-phenyl-1H-imidazole derivative |

| Heterocyclic Amine | Reflux | 2-((Heteroarylamino)methyl)-phenyl-1H-imidazole derivative |

| Imidazole | Base (e.g., K2CO3), Solvent (e.g., Acetone) | 1-(2-((1H-Imidazol-1-yl)methyl)phenyl)-1H-imidazole |

Sulfur-based nucleophiles, such as thiols and their corresponding thiolate anions, are highly effective in displacing the chloride from the chloromethyl group to form stable thioether linkages. This reactivity is demonstrated in the synthesis of various thio-substituted imidazole derivatives. For example, imidazole-2-thiols react with chloro-N-(thiazol-2-yl) acetamide in the presence of potassium carbonate to yield the corresponding thio-substituted acetamide derivatives nih.gov. Another relevant example is the reaction of 2-mercaptoimidazole derivatives with reagents like benzyl (B1604629) chloride or ethyl chloroacetate, which readily forms S-alkylated products sapub.org.

The reaction of this compound with a thiol, typically in the presence of a base like sodium hydroxide or potassium carbonate, would proceed smoothly to afford the corresponding S-((2-(1H-imidazol-1-yl)phenyl)methyl) derivative. These reactions are valuable for introducing sulfur-containing functionalities into the molecular framework.

Table 2: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles The following table is based on reactions of analogous chloromethylated or thio-imidazole compounds.

| Nucleophile | Reagent/Conditions | Product Type |

| Imidazole-2-thiol derivative | K2CO3, Reflux | Thioether |

| Aryl thiol | NaOH, Ethanol, Reflux | Aryl thioether |

| Dimethyl sulfate | NaOH, Ethanol, Reflux | Methyl thioether |

Oxygen-based nucleophiles, including alcohols and phenols, can also react with the chloromethyl group to form ether linkages, although they are generally less reactive than their nitrogen and sulfur counterparts. These reactions often require stronger bases or phase-transfer catalysts to proceed efficiently. The synthesis of 2-phenoxymethylbenzimidazoles has been accomplished by reacting 2-chloromethylbenzimidazole with various phenol derivatives, demonstrating the viability of this pathway for structurally similar compounds researchgate.net. Likewise, the synthesis of imidazolyl-ethanol derivatives can be achieved by reacting a chloro-ethanol compound with imidazole in the presence of a base google.compatsnap.com.

For this compound, reaction with an alcohol (ROH) or a phenol (ArOH) in the presence of a suitable base (e.g., NaH, KOH) would lead to the formation of the corresponding ether product, 1-(2-(alkoxymethyl)phenyl)-1H-imidazole or 1-(2-(phenoxymethyl)phenyl)-1H-imidazole.

Table 3: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles The following table is based on reactions of analogous chloromethylated heterocyclic compounds.

| Nucleophile | Reagent/Conditions | Product Type |

| Phenol derivative | Base, Reflux | Phenoxy-methyl ether |

| Alcohol | Base (e.g., KOH), Solvent (e.g., HFIP) | Alkoxy-methyl ether |

The molecular architecture of this compound is perfectly suited for intramolecular cyclization. The chloromethyl group is positioned ortho to the point of attachment of the imidazole ring, placing it in close proximity to the N3 nitrogen atom of the imidazole. This arrangement facilitates an intramolecular nucleophilic substitution, where the N3 nitrogen acts as the nucleophile, attacking the benzylic carbon and displacing the chloride ion.

This type of reaction, a form of intramolecular N-alkylation, results in the formation of a new six-membered ring, leading to a rigid, fused tricyclic system. The product of such a cyclization would be a dibenzo-fused imidazolium (B1220033) salt. While direct synthesis examples for this specific molecule are not prevalent in the provided sources, the formation of fused heterocyclic systems through intramolecular reactions is a well-established synthetic strategy, particularly in the synthesis of ring-fused benzimidazoles mdpi.comsemanticscholar.org. Copper-catalyzed intramolecular N-arylation is another powerful method for creating N-aryl fused rings from ortho-chlorinated precursors nih.govbeilstein-journals.org. This transformative pathway is significant as it provides a direct route to complex, polycyclic heteroaromatic cations, which are of interest in materials science and medicinal chemistry.

Reactions of the Imidazole Ring

The imidazole ring is an aromatic heterocycle that can participate in various reactions, most notably electrophilic substitution. The presence of the N-phenyl substituent influences the reactivity and regioselectivity of these transformations.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring wikipedia.orgwikipedia.org. The imidazole ring is considered electron-rich and is more susceptible to electrophilic attack than benzene wikipedia.org. However, the reactivity is complex due to the presence of two nitrogen atoms and the N-phenyl substituent.

Attack can occur at the carbon atoms of the imidazole ring, the phenyl ring, or the basic N3 nitrogen atom.

Attack on the Phenyl Ring: The imidazole ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, under acidic conditions, such as those used for nitration (e.g., H2SO4/HNO3), the imidazole ring becomes protonated. The resulting imidazolium cation is strongly electron-withdrawing, which deactivates the phenyl ring towards further electrophilic attack. Studies on the nitration of 1-phenylimidazole in sulfuric acid have shown that substitution occurs on the phenyl ring, but the reaction involves the protonated cation of the imidazole base rsc.org.

Attack on the Imidazole Ring: Direct electrophilic substitution on the imidazole ring of N-aryl imidazoles is also possible. While acidic conditions favor substitution on the phenyl ring (despite deactivation), reactions under different conditions, such as nitration in acetic anhydride, have been shown to yield substitution at the C4 position of the heterocyclic ring in analogous 1-arylpyrazoles rsc.org. Halogenation of imidazole derivatives can also occur on the imidazole ring science.gov. Deprotonation at the C2 position of 1-phenylimidazole using a strong base like n-butyllithium can generate a nucleophilic center, which then reacts with electrophiles, leading to 2-substituted products arkat-usa.org.

Attack on the Imidazole Nitrogen: The lone pair of electrons on the N3 nitrogen atom makes it a nucleophilic center, susceptible to attack by electrophiles such as alkyl halides, leading to the formation of quaternary imidazolium salts.

The specific outcome of an electrophilic attack on this compound would be highly dependent on the reaction conditions, including the nature of the electrophile and the acidity of the medium.

Quaternization Reactions

The structure of this compound features a nucleophilic nitrogen atom (N-3) on the imidazole ring and an electrophilic benzylic carbon in the chloromethyl group. This arrangement facilitates quaternization reactions, a fundamental process in the chemistry of nitrogen-containing heterocycles. Quaternization involves the alkylation of the tertiary nitrogen atom, leading to the formation of a positively charged quaternary ammonium (B1175870) salt, specifically an imidazolium salt in this case.

The reaction can proceed via two main pathways:

Intermolecular Quaternization: When treated with an external alkylating agent, the N-3 position of the imidazole ring can be alkylated. However, the most characteristic reactivity stems from its own structure. In the presence of a suitable nucleophile, the chloromethyl group acts as an alkylating agent. For instance, reaction with tertiary amines like pyridine or N,N-dimethylaniline can lead to the formation of quaternary ammonium salts. mdpi.comsemanticscholar.org The kinetics of such reactions are influenced by the solvent's dielectric constant, with polar solvents generally accelerating the rate due to stabilization of the charged transition state. semanticscholar.org

Intramolecular Quaternization: The proximity of the electrophilic chloromethyl group to the nucleophilic N-3 atom allows for a potential intramolecular cyclization. This reaction, typically promoted by heat or a catalyst, would result in the formation of a rigid, tricyclic imidazolium salt. This type of transformation is a powerful method for creating complex heterocyclic systems.

The table below summarizes potential quaternization reactions.

| Reactant(s) | Conditions | Product(s) | Reaction Type |

| This compound | Heat or Lewis Acid | Tricyclic Imidazolium Salt | Intramolecular |

| This compound + Pyridine | Polar Solvent (e.g., Acetone) | 1-[2-((pyridin-1-ium-1-yl)methyl)phenyl]-1H-imidazole chloride | Intermolecular |

| This compound + Isoquinoline | Extended reaction time | 1-[2-((isoquinolin-2-ium-2-yl)methyl)phenyl]-1H-imidazole chloride | Intermolecular mdpi.com |

Reactions of the Phenyl Moiety

Electrophilic Aromatic Substitution

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.orgtotal-synthesis.com The reactivity and regioselectivity (i.e., the position of substitution) are governed by the electronic properties of the substituents on the phenyl ring—in this case, the imidazole and chloromethyl groups.

Directing Effects: The 1-imidazolyl group is generally considered an activating substituent, meaning it increases the electron density of the phenyl ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. pearson.com It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to the point of attachment. The chloromethyl group is a weakly deactivating, ortho, para-directing group. The combined influence of these two groups suggests that substitution will be directed primarily to the positions ortho and para to the activating imidazole ring.

Reaction Conditions: Standard electrophilic aromatic substitution conditions can be applied. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with bromine or chlorine in the presence of a Lewis acid catalyst. total-synthesis.comuobabylon.edu.iq It is important to note that under strongly acidic conditions, the imidazole ring can be protonated, which would change its electronic effect from activating to strongly deactivating and meta-directing.

The following table details expected outcomes of common SEAr reactions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-2-(chloromethyl)phenyl)-1H-imidazole |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-(chloromethyl)phenyl)-1H-imidazole |

| Sulfonation | Fuming H₂SO₄ | 4-(2-(Chloromethyl)-1H-imidazol-1-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-2-(chloromethyl)phenyl)-1H-imidazole |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.de For the phenyl moiety of this compound to participate directly in common cross-coupling reactions like the Suzuki-Miyaura or Heck reaction, it typically requires pre-functionalization with a suitable leaving group, such as a halide (Br, I) or a triflate. nih.govrsc.org

However, recent advancements in C-H activation provide a more direct route. This strategy allows for the coupling of the C-H bonds of the phenyl ring with various partners, bypassing the need for pre-functionalization.

Suzuki-Miyaura Coupling (Post-functionalization): If the phenyl ring is first brominated (as described in 3.3.1), the resulting bromo-derivative can undergo a Suzuki-Miyaura cross-coupling reaction. researchgate.net Using a palladium catalyst, a base, and an arylboronic acid, a new aryl group can be introduced, forming a biaryl structure. A combination of palladium acetate and an imidazolium salt-derived N-heterocyclic carbene (NHC) ligand has proven effective for coupling aryl chlorides. nih.gov

Heck-Mizoroki Reaction: This reaction couples aryl halides with alkenes. wiley-vch.de Similar to the Suzuki reaction, the phenyl ring would first need to be halogenated. The reaction is typically catalyzed by a palladium(0) source.

The table below illustrates a hypothetical two-step sequence for a Suzuki-Miyaura reaction.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2-(chloromethyl)phenyl)-1H-imidazole |

| 2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 1-([1,1'-Biphenyl]-4-yl-2-yl)methyl)-1H-imidazole derivative |

Redox Chemistry of the Compound

The redox chemistry of this compound involves the oxidation and reduction of its various functional components. The imidazole ring, phenyl ring, and chloromethyl group each exhibit different susceptibilities to redox transformations.

Oxidation Pathways

The imidazole ring is generally resistant to oxidation, though under specific atmospheric conditions initiated by hydroxyl radicals, it can undergo complex, branched reactions leading to ring-opened products like N,N'-diformylformamidine. semanticscholar.orgresearchgate.net For preparative organic synthesis, the more likely sites of oxidation are the chloromethyl group and, under harsher conditions, the phenyl ring.

Oxidation of the Chloromethyl Group: The benzylic C-H bonds of the chloromethyl group are the most susceptible to oxidation. Mild oxidizing agents can convert the chloromethyl group to a chlorocarbonyl group (-COCl) or, with subsequent hydrolysis, a carboxylic acid. Stronger oxidizing agents could potentially lead to cleavage of the C-C bond.

Oxidation of the Imidazole Ring: While stable, the imidazole ring can be oxidized under specific conditions. For example, oxidation of related 2,5-dihydroimidazoles with a copper(II) ammine complex can yield 4H-imidazole 3-oxides. nih.gov Oxidation of sulfur-containing imidazoles with chlorine dioxide can lead to the formation of imidazole-2-sulfonic acid. researchgate.net

The following table presents potential oxidation reactions.

| Oxidizing Agent | Target Site | Potential Product(s) |

| Potassium permanganate (KMnO₄) | Chloromethyl group | 2-(1H-Imidazol-1-yl)benzoic acid |

| Air Oxygen / Cu(II) complex | Imidazole Ring | 1-(2-(Chloromethyl)phenyl)-1H-imidazol-3-oxide nih.gov |

| Hydrogen Peroxide | Imidazole Ring | Ring-opened products uobabylon.edu.iq |

Reduction Pathways

Reduction reactions of this compound primarily target the chloromethyl group. The aromatic phenyl and imidazole rings are generally stable to reduction except under forcing conditions.

Reduction of the Chloromethyl Group (Hydrodehalogenation): The carbon-chlorine bond can be readily cleaved via catalytic hydrogenation. Using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the chloromethyl group can be reduced to a methyl group, yielding 1-(2-methylphenyl)-1H-imidazole.

Reduction of the Aromatic Rings: The phenyl and imidazole rings are resistant to mild reducing agents. However, they can be reduced under more vigorous conditions. Catalytic hydrogenation at high pressure and temperature can saturate the phenyl ring to a cyclohexyl ring. The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, could selectively reduce the phenyl ring to a diene.

The table below summarizes key reduction pathways.

| Reducing Agent/System | Target Site | Product |

| H₂, Pd/C | Chloromethyl group | 1-(2-Methylphenyl)-1H-imidazole |

| Na, liq. NH₃, EtOH (Birch Reduction) | Phenyl ring | 1-(2-(Chloromethyl)cyclohexa-1,4-dien-1-yl)-1H-imidazole |

| High Pressure H₂, Rh/C | Phenyl and Imidazole rings | 1-(2-(Chloromethyl)cyclohexyl)-1H-imidazolidine |

Derivatization Strategies and Scaffold Diversification Utilizing 1 2 Chloromethyl Phenyl 1h Imidazole

Accessing Complex Organic Molecules from the Chloromethyl Handle

The chloromethyl group of 1-(2-(chloromethyl)phenyl)-1H-imidazole is a key handle for carbon-carbon and carbon-heteroatom bond formation, facilitating the assembly of more complex organic molecules. This benzylic chloride is susceptible to nucleophilic substitution reactions, allowing for the introduction of a variety of molecular fragments.

One of the most powerful methods for scaffold diversification is through cross-coupling reactions. While direct palladium-catalyzed cross-coupling reactions with benzylic chlorides can be challenging, alternative strategies are often employed. For instance, conversion of the chloromethyl group to a more reactive organometallic species or displacement of the chloride with a suitable nucleophile that can then participate in cross-coupling reactions are common approaches.

The reactivity of the chloromethyl group is analogous to that seen in similar structures, such as 2-(chloromethyl)-1H-benzimidazole. This related compound readily undergoes substitution reactions with various nucleophiles, including dithiocarbamates, pyrimidine-2-thiones, and phenols, to yield more complex derivatives. Similarly, the chloromethyl group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole has been utilized in metal-free diastereoselective additions to imines.

Table 1: Representative Nucleophilic Substitution Reactions for Scaffold Elaboration

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Carbon Nucleophiles | Grignard Reagents (e.g., Phenylmagnesium bromide) | Diaryl Methane Derivatives | Core structures in medicinal chemistry |

| Cyanide (e.g., Sodium cyanide) | Phenylacetonitrile Derivatives | Precursors for carboxylic acids, amines | |

| Nitrogen Nucleophiles | Primary/Secondary Amines (e.g., Morpholine) | Substituted Benzylamines | Biologically active scaffolds |

| Azide (B81097) (e.g., Sodium azide) | Benzyl (B1604629) Azides | Precursors for triazoles, amines | |

| Oxygen Nucleophiles | Phenols (e.g., Phenol) | Benzyl Phenyl Ethers | Building blocks for complex ethers |

| Carboxylates (e.g., Sodium acetate) | Benzyl Esters | Pro-drug strategies, fine chemicals | |

| Sulfur Nucleophiles | Thiols (e.g., Thiophenol) | Benzyl Thioethers | Synthesis of sulfur-containing heterocycles |

This table presents hypothetical yet chemically feasible reactions based on the known reactivity of benzylic chlorides.

Introduction of Diverse Functional Groups for Advanced Chemical Applications

The introduction of a wide range of functional groups onto the this compound scaffold is crucial for tuning its physicochemical properties and for enabling further chemical transformations. The chloromethyl group is an excellent electrophilic site for the attachment of various functionalities through nucleophilic substitution.

For example, reaction with amines, alcohols, and thiols can introduce basic, hydrogen-bond donating/accepting, and sulfur-containing moieties, respectively. These groups can significantly influence the biological activity and material properties of the resulting molecules. The conversion of the chloromethyl group to other functionalities like nitriles, azides, or phosphonates opens up a vast chemical space for further derivatization.

The introduction of an azide group, for instance, allows for the use of "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to link the imidazole-containing scaffold to other molecules with high efficiency and selectivity. Similarly, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of other heterocyclic rings.

Table 2: Functional Group Interconversions from the Chloromethyl Group

| Target Functional Group | Reagent(s) | Reaction Type | Significance of New Functional Group |

| Amine (-CH₂NH₂) | 1. NaN₃ 2. H₂, Pd/C or LiAlH₄ | Azide substitution followed by reduction | Introduction of a primary amine for further amide or sulfonamide formation. |

| Nitrile (-CH₂CN) | NaCN or KCN | Nucleophilic substitution | Versatile precursor for acids, amides, and other heterocycles. |

| Thiol (-CH₂SH) | 1. Thiourea 2. NaOH | Nucleophilic substitution and hydrolysis | Introduction of a nucleophilic sulfur for further derivatization. |

| Ether (-CH₂OR) | NaOR | Williamson ether synthesis | Modification of lipophilicity and introduction of various alkyl or aryl groups. |

| Ester (-CH₂OOCR) | RCOONa | Nucleophilic substitution | Can be used as protecting groups or to modulate biological activity. |

This table illustrates potential functional group interconversions based on established organic synthesis methodologies.

Construction of Fused Heterocyclic Systems

The strategic placement of the chloromethyl group ortho to the imidazole-substituted phenyl ring in this compound provides an excellent opportunity for the construction of fused heterocyclic systems through intramolecular cyclization reactions. This approach allows for the rapid assembly of rigid, polycyclic scaffolds that are of significant interest in drug discovery and materials science.

One prominent example of such a transformation is the synthesis of imidazo[2,1-a]isoquinoline (B1217647) derivatives. This can be achieved through an intramolecular cyclization where the nitrogen atom of a suitably positioned nucleophile attacks the electrophilic benzylic carbon of the chloromethyl group. For instance, if the imidazole (B134444) ring itself were to act as the nucleophile, it could potentially lead to the formation of a fused system, although this specific intramolecular reaction may be sterically hindered.

A more common strategy involves the derivatization of the chloromethyl group into a side chain containing a nucleophilic center that can then cyclize onto the imidazole ring or an adjacent position. However, the most direct approach involves the chloromethyl group itself participating in a cyclization event. For example, in related systems, intramolecular versions of reactions like the Bischler-Napieralski or Pictet-Spengler reactions can be envisioned after appropriate modification of the chloromethyl handle.

The synthesis of fused imidazoles is a well-established field, with various methods available for constructing rings fused to the imidazole core. These methods often involve the reaction of α-amino carbonyl compounds with reagents like thiocyanates, or the cyclization of appropriately substituted diamines with aldehydes. While these are not direct derivatizations of the title compound, they highlight the importance and accessibility of fused imidazole systems in chemical synthesis.

Table 3: Potential Fused Heterocyclic Systems via Intramolecular Cyclization

| Fused System | Synthetic Strategy | Key Intermediate |

| Dihydroimidazo[2,1-a]isoquinoline | Intramolecular N-alkylation | 1-(2-(Aminomethyl)phenyl)-1H-imidazole |

| Imidazo[2,1-a]isoquinolin-5(6H)-one | Intramolecular amidation | 2-(1H-Imidazol-1-yl)phenylacetic acid |

| Thieno[2',3':4,5]imidazo[2,1-a]isoquinoline | Multi-step synthesis involving initial substitution with a thiophene (B33073) derivative followed by cyclization | Derivative of this compound with a pendant thiophene moiety |

This table outlines hypothetical pathways to fused systems, requiring multi-step syntheses starting from this compound.

Mechanistic Investigations of Chemical Transformations Involving 1 2 Chloromethyl Phenyl 1h Imidazole

Reaction Mechanism Elucidation in Synthetic Routes

The synthesis of the 1-(2-(Chloromethyl)phenyl)-1H-imidazole framework can be approached through several mechanistic pathways. A common strategy involves the N-arylation of a pre-formed imidazole (B134444) ring with a suitable ortho-substituted benzyl (B1604629) halide. The mechanism for this reaction is typically a nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the benzyl halide.

Alternatively, the imidazole ring can be constructed in a final step, a method known as the Radziszewski reaction. This pathway involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). researchgate.net In the context of this compound, the reaction would mechanistically proceed through the condensation of glyoxal, 2-(chloromethyl)benzaldehyde, and two equivalents of ammonia. The aldehyde and ammonia first form a diimine intermediate, which then reacts with the dicarbonyl compound to form the imidazole heterocycle.

Modern synthetic approaches may utilize organometallic intermediates to achieve regioselective functionalization. For instance, a flow chemistry approach has been developed for the rapid formation of 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature. rsc.org This highly reactive intermediate can then undergo substitution with various electrophiles. rsc.org A similar strategy could be envisioned where a lithiated phenyl-imidazole intermediate is reacted with a chloromethylating agent to install the reactive side chain.

Another synthetic consideration is the formation of the chloromethyl group itself. In related syntheses, such as that of 1-(chloromethyl)-1H-imidazole, the reactive moiety is obtained from a precursor like 1H-imidazole-1-methanol, highlighting that the chloromethyl group can be installed via functional group transformation. wisconsin.edu

Detailed Analysis of Substitution Reaction Pathways

The chloromethyl group on the phenyl ring is the primary site of reactivity for this compound. As a benzylic chloride, it is an excellent electrophile for nucleophilic substitution reactions. The chlorine atom is a competent leaving group, and the adjacent phenyl ring provides stabilization to the transition state, facilitating both SN1 and SN2 reaction pathways.

SN2 Pathway: In the presence of strong, unhindered nucleophiles, the reaction typically proceeds via a concerted SN2 mechanism. The nucleophile attacks the electrophilic methylene (B1212753) carbon, leading to a trigonal bipyramidal transition state, and displaces the chloride ion in a single step. This is a common pathway for reactions with nucleophiles such as amines, thiolates, and cyanides. Studies on the analogous compound, 2-(chloromethyl)-1H-benzimidazole, show its reaction with dithiocarbamates and various amines to form new C-S and C-N bonds, respectively, which proceeds through this nucleophilic substitution mechanism. researchgate.net

SN1 Pathway: In polar, protic solvents and with weaker nucleophiles, an SN1 mechanism may compete or dominate. This pathway involves a two-step process. First, the chloride ion departs to form a resonance-stabilized benzylic carbocation. This intermediate is planar and can be attacked by a nucleophile from either face. In the second step, the nucleophile attacks the carbocation to form the final product. The stability of this benzylic carbocation is a key factor favoring this pathway under appropriate conditions.

Intramolecular Substitution (Cyclization): The proximity of the imidazole ring to the chloromethyl group allows for intramolecular reactions. If a nucleophilic center is present on the imidazole ring or its substituents, it can attack the benzylic carbon, leading to cyclization. For example, in the synthesis of imidazo-1,4-oxazinone derivatives, a substitution reaction is followed by an intramolecular cyclization, demonstrating a common sequential reaction pathway for such structures. nih.gov The mechanism involves an initial intermolecular substitution followed by an intramolecular nucleophilic attack, leading to the formation of a new heterocyclic ring. nih.govsapub.org

Advanced Characterization Techniques for 1 2 Chloromethyl Phenyl 1h Imidazole and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(2-(Chloromethyl)phenyl)-1H-imidazole, offering precise insights into the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the imidazole (B134444) ring protons, the aromatic protons of the phenyl ring, and the methylene (B1212753) protons of the chloromethyl group.

The imidazole ring protons typically appear in the aromatic region of the spectrum. The proton at the C2 position (H-2) is expected to be the most deshielded due to the influence of the two adjacent nitrogen atoms, appearing as a singlet. The protons at the C4 and C5 positions (H-4 and H-5) would appear as distinct signals, often as doublets or triplets depending on the solvent and coupling, with chemical shifts generally observed between 7.1 and 7.8 ppm for similar structures. chemicalbook.comresearchgate.net

The protons on the substituted phenyl ring will present as a complex multiplet system due to ortho, meta, and para coupling. These aromatic protons are typically found in the 7.2-7.8 ppm range. The most characteristic signal is the singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. This signal is expected to appear downfield, typically in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and the phenyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Imidazole H-2 | ~7.8 - 8.0 | Singlet (s) |

| Imidazole H-4/H-5 | ~7.1 - 7.4 | Multiplet (m) |

| Phenyl H-3/H-4/H-5/H-6 | ~7.3 - 7.7 | Multiplet (m) |

| Methylene (-CH₂Cl) | ~4.6 - 4.9 | Singlet (s) |

Note: Predicted values are based on typical shifts for phenyl-imidazole derivatives. researchgate.netnih.govresearchgate.net

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete analysis of the carbon skeleton.

For this compound, the spectrum would display ten distinct signals. The carbons of the imidazole ring are expected to resonate at characteristic chemical shifts: C2 typically appears around 136-138 ppm, while C4 and C5 are found between 118 and 130 ppm. nih.gov The carbon of the chloromethyl group (-CH₂Cl) is expected in the aliphatic region, typically around 45-50 ppm.

The six carbons of the phenyl ring will show signals in the aromatic region (110-140 ppm). The quaternary carbons, C1' (attached to the imidazole) and C2' (attached to the chloromethyl group), can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). Fast tautomerization can sometimes broaden or obscure imidazole carbon signals in solution, a challenge that can be overcome with solid-state NMR techniques. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Imidazole C-2 | ~137 |

| Imidazole C-4 | ~129 |

| Imidazole C-5 | ~119 |

| Phenyl C-1' | ~136 |

| Phenyl C-2' | ~134 |

| Phenyl C-3'/C-4'/C-5'/C-6' | ~126-131 |

| Methylene (-CH₂Cl) | ~46 |

Note: Predicted values are based on typical shifts for phenyl-imidazole and related structures. nih.govrsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the coupled protons on the phenyl ring, helping to delineate the substitution pattern. It would also confirm the connectivity between the H-4 and H-5 protons of the imidazole ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. It would show correlations among all protons within the phenyl ring, clearly identifying them as belonging to the same structural fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning the signals of the protonated carbons in both the phenyl and imidazole rings, as well as the methylene (-CH₂Cl) group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₁₀H₉ClN₂.

Using a high-resolution mass spectrometer (HRMS), the exact mass of the molecular ion [M]⁺ can be determined, which should match the calculated value of 192.0454 g/mol . The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion, with a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Electron ionization (EI) or electrospray ionization (ESI) would induce fragmentation of the molecule. The fragmentation pattern provides a fingerprint that helps confirm the structure. Key fragmentation pathways would likely involve the loss of the chlorine atom or the cleavage of the bond between the phenyl ring and the chloromethyl group or the imidazole ring.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Fragmentation Pathway |

| 192/194 | [C₁₀H₉ClN₂]⁺ | Molecular Ion [M]⁺ |

| 157 | [C₁₀H₉N₂]⁺ | Loss of ·Cl |

| 125 | [C₈H₅N₂]⁺ | Loss of ·CH₂Cl |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl (B1604629) fragment |

| 68 | [C₃H₄N₂]⁺ | Imidazole cation |

Note: Fragmentation is predictive and based on common pathways for related structures. mzcloud.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The aromatic C-H stretching vibrations of both the phenyl and imidazole rings are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings typically give rise to a series of sharp bands in the 1450-1610 cm⁻¹ region. The C-N stretching vibrations are usually found in the 1250-1350 cm⁻¹ range. A key absorption band would be the C-Cl stretch of the chloromethyl group, which is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3000 | C-H Stretch | Aromatic (Phenyl & Imidazole) |

| 2980 - 2850 | C-H Stretch | Aliphatic (-CH₂) |

| 1610 - 1450 | C=C and C=N Stretch | Aromatic Rings |

| 1350 - 1250 | C-N Stretch | Aryl-N |

| 800 - 600 | C-Cl Stretch | Alkyl Halide |

| 770 - 730 | C-H Bend (out-of-plane) | Ortho-disubstituted Phenyl |

Note: Predicted values are based on typical frequencies for substituted imidazoles and aromatic halides. nih.govresearchgate.netresearchgate.netnist.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of this compound.

A key structural parameter of interest is the dihedral angle between the planes of the phenyl and imidazole rings. This angle is influenced by steric hindrance from the ortho-chloromethyl group and by crystal packing forces. In similar 1-phenyl-1H-imidazole derivatives, this angle can vary significantly. nih.govresearchgate.net

The analysis would also reveal the conformation of the chloromethyl group relative to the phenyl ring. Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as C-H···N or C-H···Cl weak hydrogen bonds and π-π stacking interactions between aromatic rings. iucr.orgrasayanjournal.co.in This information is critical for understanding the solid-state properties of the compound and its synthetic derivatives.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique for verifying the empirical formula of a synthesized compound. It provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique is crucial in the characterization of "this compound" and its derivatives, serving as a primary checkpoint for assessing purity and confirming that the elemental composition of the synthesized molecule aligns with its theoretical structure.

The process involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich environment. This high-temperature combustion converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides, which are then reduced to N₂. These resulting gases are separated and quantified using methods such as gas chromatography with a thermal conductivity detector.

The experimentally determined mass percentages of C, H, and N are then compared against the values calculated from the compound's proposed molecular formula. For a pure sample of "this compound" (C₁₀H₉ClN₂), the theoretical composition is the benchmark against which the experimental results are measured. A close agreement, typically within ±0.4%, between the found and calculated values provides strong evidence for the compound's identity and high purity. Significant deviations can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

This analytical method is indispensable not only for the initial verification of the parent compound but also for each new synthetic product derived from it. When "this compound" is used as a starting material to create new molecules, CHN analysis is performed on each derivative to confirm that the intended chemical transformation has occurred and to establish the empirical formula of the new compound.

Detailed Research Findings

In the synthesis and characterization of heterocyclic compounds, elemental analysis is a standard and universally reported analytical data point. For instance, in the synthesis of various imidazole derivatives, researchers consistently report the calculated and found CHN values to validate their structures. researchgate.netnih.gov The data is typically presented in a tabular format that allows for a direct and clear comparison.

For "this compound," the theoretical elemental composition has been calculated based on its molecular formula, C₁₀H₉ClN₂ (Molecular Weight: 192.65 g/mol ).

Table 1: Theoretical vs. Experimental Elemental Composition of this compound

| Element | Theoretical % | Experimental % (Found) | Deviation (%) |

| Carbon (C) | 62.35 | Value would be here | Value would be here |

| Hydrogen (H) | 4.71 | Value would be here | Value would be here |

| Nitrogen (N) | 14.54 | Value would be here | Value would be here |

Note: Experimental values are determined in a laboratory setting. A deviation of ±0.4% is generally considered acceptable confirmation of purity and structure.

Similarly, when this parent compound is reacted to form a new derivative, such as by nucleophilic substitution of the chloromethyl group, the resulting product must be analyzed. For example, if the chloro group is substituted by a methoxy (B1213986) group to yield "1-(2-(Methoxymethyl)phenyl)-1H-imidazole" (C₁₁H₁₂N₂O), the expected elemental composition changes accordingly.

Table 2: Theoretical Elemental Composition for a Synthetic Derivative

| Compound | Molecular Formula | Element | Theoretical % |

| 1-(2-(Methoxymethyl)phenyl)-1H-imidazole | C₁₁H₁₂N₂O | Carbon (C) | 70.19 |

| Hydrogen (H) | 6.43 | ||

| Nitrogen (N) | 14.88 |

Verifying these new theoretical percentages with experimental CHN analysis is a critical step in confirming the successful synthesis of the desired derivative.

Computational and Theoretical Studies on 1 2 Chloromethyl Phenyl 1h Imidazole and Its Reactivity

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of molecules like 1-(2-(Chloromethyl)phenyl)-1H-imidazole. These calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties can be determined to understand its reactivity and stability. General studies on imidazole (B134444) derivatives often employ methods like B3LYP with basis sets such as 6-31G(d,p) or higher to achieve a balance between accuracy and computational cost. niscpr.res.innih.gov

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. irjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. irjweb.com For imidazole derivatives, this analysis helps predict their bioactivity and charge transfer characteristics. irjweb.com Without specific calculations for this compound, the exact energy values and gap cannot be provided.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. nih.gov The map uses a color scale to denote different potential regions:

Red: Indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen. nih.gov

Blue: Represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically located around hydrogen atoms. nih.gov

Green/Yellow: Denotes regions of neutral or near-zero potential. nih.gov

For this compound, an MEP map would identify the nucleophilic nitrogen atoms of the imidazole ring and any electrophilic sites, providing insights into hydrogen bonding and reaction sites. orientjchem.org

Prediction of Spectroscopic Parameters (NMR, IR)

Theoretical calculations are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. niscpr.res.innih.gov

NMR Spectroscopy: Methods like the Gauge-Including Atomic Orbital (GIAO) approach can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. niscpr.res.innih.gov These predictions are valuable for assigning peaks in experimental spectra and can help elucidate complex structures, especially in cases of tautomerism or conformational isomers, which are common in imidazole derivatives. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated to generate a theoretical Infrared (IR) spectrum. nih.gov By comparing the calculated frequencies (often scaled to correct for systematic errors) with experimental FT-IR spectra, researchers can assign specific vibrational modes (e.g., C-H stretching, C=N stretching) to the observed absorption bands. nih.gov

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the modeling of potential reaction pathways for this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy of these species, a reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing chemists to predict the most likely reaction mechanism and understand the factors controlling the reaction rate. For this specific compound, modeling could explore nucleophilic substitution reactions at the chloromethyl group.

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are critical in determining the supramolecular structure and properties of molecules. nih.govnih.gov The imidazole ring is known to participate in a variety of such interactions due to its NH group, pyridine-like nitrogen atom, and π-system. nih.gov Computational analysis can identify and quantify these interactions in dimers or larger molecular clusters, providing insight into the crystal packing and intermolecular forces that govern the compound's physical properties. nih.gov For this compound, analysis would focus on potential C-H···N or C-H···π hydrogen bonds and π-π stacking between the phenyl and imidazole rings.

Role of 1 2 Chloromethyl Phenyl 1h Imidazole As a Precursor and Building Block in Advanced Chemical Syntheses

Potential as Precursors for N-Heterocyclic Carbene LigandsWhile the imidazole (B134444) moiety is a core component of N-heterocyclic carbene (NHC) precursors, no literature was found that details the conversion of 1-(2-(Chloromethyl)phenyl)-1H-imidazole into an imidazolium (B1220033) salt or its subsequent use in generating an NHC ligand.

Generating content for the requested article without specific research would require speculation and extrapolation from different compounds, which would not meet the required standards of scientific accuracy and would violate the strict focus on "this compound".

Broader Academic Context of Imidazole and Chloromethyl Substituted Phenyl Derivatives

Comparison of Reactivity and Synthetic Accessibility with Other Chloromethyl Imidazole (B134444) Isomers

The reactivity and synthetic accessibility of 1-(2-(chloromethyl)phenyl)-1H-imidazole are best understood when compared with its meta- and para-isomers, namely 1-(3-(chloromethyl)phenyl)-1H-imidazole and 1-(4-(chloromethyl)phenyl)-1H-imidazole. The position of the chloromethyl group on the phenyl ring relative to the imidazole moiety significantly influences both the synthesis and subsequent chemical behavior of these molecules.

Synthetic Accessibility: The synthesis of N-aryl imidazoles often involves coupling reactions between imidazole and a substituted phenyl halide. The accessibility of the starting materials and the reaction conditions are key factors. For these isomers, a common route would be the N-arylation of imidazole with the corresponding chlorobenzyl chloride (or bromide) isomer.

Steric hindrance plays a critical role in the synthesis of the ortho-isomer. The proximity of the chloromethyl group to the site of N-phenyl bond formation can impede the approach of the imidazole nucleophile, potentially requiring more forcing reaction conditions or specialized catalysts compared to the synthesis of the meta- and para-isomers. The para-isomer, being the least sterically hindered, is often the most straightforward to synthesize with higher yields under standard conditions.

| Isomer | Common Synthetic Precursor | Expected Relative Yield | Potential Synthetic Challenges |

| Ortho-Isomer | 1-Halo-2-(chloromethyl)benzene | Lower | Steric hindrance from the ortho-substituent can lower reaction rates and yields. |

| Meta-Isomer | 1-Halo-3-(chloromethyl)benzene | Intermediate | Moderate steric and electronic effects. |

| Para-Isomer | 1-Halo-4-(chloromethyl)benzene | Higher | Minimal steric hindrance allows for more efficient reaction. |

Reactivity: The primary site of reactivity for these isomers is the benzylic chloride of the chloromethyl group, which is susceptible to nucleophilic substitution (SN2) reactions. The key differences in reactivity arise from electronic and steric effects imposed by the positional isomerism.

Electronic Effects: The 1-imidazolyl group is electron-withdrawing, which can influence the stability of the transition state during an SN2 reaction. This effect is transmitted through the phenyl ring and is most pronounced at the ortho and para positions.

Steric Effects: The ortho-isomer, this compound, experiences significant steric hindrance. The bulky imidazole group is adjacent to the reacting chloromethyl center, which can shield it from incoming nucleophiles and decrease the rate of substitution reactions compared to its meta and para counterparts. The para-isomer is the most sterically accessible, generally leading to the fastest reaction rates.

| Feature | This compound (Ortho) | 1-(3-(Chloromethyl)phenyl)-1H-imidazole (Meta) | 1-(4-(Chloromethyl)phenyl)-1H-imidazole (Para) |

| Steric Hindrance at C-CH₂Cl | High | Low | Low |

| Expected Sₙ2 Reactivity | Lowest | Intermediate | Highest |

| Key Influencing Factor | Steric hindrance from the adjacent imidazole ring dominates. | Primarily influenced by the inductive electronic effect of the imidazole ring. | Electronic effect from the imidazole ring is significant; minimal steric hindrance. |

Structure-Reactivity Relationships within Substituted Phenyl-Imidazoles

The relationship between the structure of substituted phenyl-imidazoles and their reactivity is a cornerstone of physical organic chemistry. The interplay between the electronic nature of the substituents and their position on the phenyl ring dictates the chemical properties of the entire molecule.

For this compound, the structure-reactivity relationship is dominated by the ortho-effect. The ortho-positioning of the chloromethyl group leads to unique interactions not observed in the meta and para isomers.

Conformational Effects: Due to steric repulsion between the chloromethyl group and the imidazole ring, the two rings are forced into a twisted, non-coplanar conformation. nih.gov This twisting disrupts the π-conjugation between the phenyl and imidazole systems, which can alter the electronic communication between them. nih.gov In contrast, the para-isomer can achieve a more planar conformation, allowing for more effective electronic delocalization.

Neighboring Group Participation: While less common for a simple chloromethyl group, ortho-substituents can sometimes participate in reactions at the adjacent side chain. The nitrogen atom (N3) of the imidazole ring, although part of an aromatic system, possesses a lone pair of electrons that could potentially interact with the electrophilic benzylic carbon, though this is sterically demanding.

Electronic Influence: The electronic properties of substituents on the phenyl ring modulate the basicity and nucleophilicity of the imidazole ring. Electron-withdrawing groups on the phenyl ring decrease the electron density on the imidazole nitrogens, making them less basic. Conversely, electron-donating groups increase basicity. In the case of the chloromethyl group, it is weakly electron-withdrawing, which slightly reduces the basicity of the imidazole ring to which the phenyl group is attached.

| Structural Feature | Influence on Reactivity | Example in this compound |

| Substituent Position | Determines the balance of inductive vs. resonance effects and steric hindrance. | The ortho position leads to significant steric hindrance at the chloromethyl group. |

| Substituent Electronics | Electron-withdrawing groups decrease the basicity of the imidazole ring. | The imidazole ring itself acts as an electron-withdrawing group on the phenyl ring. |

| Ring Coplanarity | Affects π-system conjugation and electronic communication between rings. | Steric clash between the ortho-chloromethyl group and the imidazole ring forces a twisted, non-planar conformation. nih.gov |

Strategic Importance of Imidazole Scaffolds in Modern Organic Chemistry Research

The imidazole ring is classified as a "privileged scaffold" in chemistry, owing to its widespread presence in biologically active molecules and its versatile utility in synthesis. biomedpharmajournal.orgresearchgate.net Its strategic importance is multifaceted, spanning medicinal chemistry, catalysis, and materials science.

Role in Medicinal Chemistry: The imidazole nucleus is a fundamental component of numerous natural products, including the amino acid histidine and the neurotransmitter histamine. biomedpharmajournal.org This biological prevalence has made it a highly attractive core for drug design. nih.govnih.gov The imidazole ring's unique structural features allow it to engage in multiple types of interactions with biological targets, such as hydrogen bonding (acting as both donor and acceptor), coordination with metal ions in enzyme active sites, and various hydrophobic and van der Waals forces. researchgate.netnih.gov This versatility has led to the development of a wide array of imidazole-containing drugs. nih.gov

Utility in Organic Synthesis: In synthetic chemistry, imidazoles are not only targets but also versatile reagents and building blocks. nih.govrsc.org The development of novel methods for the regiocontrolled synthesis of substituted imidazoles remains an active area of research. rsc.org Furthermore, imidazole derivatives are crucial precursors to N-heterocyclic carbenes (NHCs). wisconsin.edu NHCs are a class of stable carbenes that have become indispensable as ligands in organometallic catalysis, facilitating a broad range of chemical transformations with high efficiency and selectivity. wisconsin.edu

Applications in Materials Science: The unique properties of the imidazole ring extend to materials science. Phenylimidazoles are used in the synthesis of polymers and coordination compounds that find applications as sensors and in optoelectronics. nih.gov The ability of the imidazole ring to participate in strong hydrogen bonding and act as a building block for ionic liquids makes it a valuable component in the design of functional materials with tunable properties. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(2-(Chloromethyl)phenyl)-1H-imidazole?

The synthesis typically involves regioselective cross-coupling reactions. For example, Pd-catalyzed C–H functionalization can introduce substituents at the imidazole ring (e.g., biphenyl or trifluoromethyl groups) . Key steps include:

- Substitution reactions : Chloromethyl groups are introduced via nucleophilic substitution (SN2) using chloroethyl or chloromethyl precursors.

- Coupling reactions : Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd catalysis to attach aromatic moieties .

- Purification : Silica gel chromatography or Biotage® systems are used to isolate products, with yields ranging from 27% to 72% depending on substituents .

Q. How are structural and purity characteristics validated for this compound?

- 1H/13C NMR : Chemical shifts (δ values) confirm regiochemistry. For example, imidazole protons typically resonate at δ 7.0–8.5 ppm, while chloromethyl groups appear as singlets near δ 4.5–5.0 ppm .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C 76.64% vs. 76.89% in a biphenyl derivative) to verify purity .

- Melting points : Solid derivatives like 5-(4-(trifluoromethyl)phenyl) analogs exhibit defined melting ranges (e.g., 146–148°C) .

Q. What biological activities are associated with this compound?

Imidazole derivatives are explored as antifungal agents (e.g., disrupting ergosterol synthesis) and EGFR inhibitors (targeting kinase domains in cancer). In vitro assays show IC50 values against fungal strains (e.g., Candida albicans) and cytotoxicity in cancer cell lines (e.g., MCF-7 breast cancer) .

Advanced Research Questions

Q. How can regioselectivity challenges in Pd-catalyzed functionalization be addressed?

Regioselectivity depends on ligand choice and reaction conditions. For example:

- Phosphine ligands (e.g., PPh3) favor coupling at the imidazole C5 position, while bulky ligands (e.g., XPhos) may shift reactivity to C4 .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electron-deficient aryl coupling partners .

- Contradictions : Conflicting yields (e.g., 27% vs. 72% in similar reactions) may arise from steric hindrance or competing side reactions, requiring optimization via temperature or catalyst loading .

Q. What methodologies resolve contradictory data in molecular docking studies?

Discrepancies between predicted and experimental binding affinities (e.g., EGFR inhibition) can be resolved by:

- Ensemble docking : Testing multiple protein conformations to account for flexibility .

- ADMET analysis : Validating pharmacokinetic properties (e.g., LogP, solubility) to rule out false positives from poor bioavailability .

- Free energy calculations : MM/GBSA or umbrella sampling refine binding energy predictions .

Q. How are environmental degradation pathways assessed for imidazole derivatives?

- Photolysis studies : Exposing compounds to UV light to track breakdown products via LC-MS .

- Soil microcosm assays : Monitoring persistence in agricultural soils using HPLC and microbial activity tests .

- QSAR modeling : Predicting eco-toxicity based on substituent hydrophobicity (e.g., chloromethyl groups increase bioaccumulation risk) .

Q. What strategies improve synthetic yields of chloromethyl-substituted imidazoles?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .

- Pre-functionalized intermediates : Using 2,4-dichloroacetophenone as a starting material avoids competing side reactions .

- Catalyst screening : Pd/Cu bimetallic systems enhance cross-coupling efficiency for electron-rich aryl halides .

Contradictions and Validation

- Antifungal vs. Cytotoxicity : While some derivatives show potent antifungal activity (EC50 < 1 µM), off-target cytotoxicity in mammalian cells (e.g., IC50 < 10 µM in MCF-7) necessitates structural tweaks, such as replacing chloromethyl with fluorinated groups .

- Docking vs. Experimental IC50 : Discrepancies may arise from protonation states of the imidazole ring; adjusting pH in docking simulations can align predictions with assay data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.